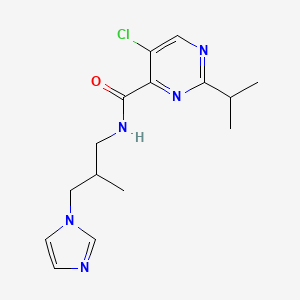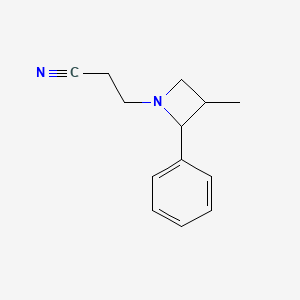![molecular formula C18H17N3O2S B7585467 N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide, also known as PPS, is a chemical compound that has been widely used in scientific research. PPS is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure. In
Mécanisme D'action
The mechanism of action of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide is mainly through the inhibition of CAIX activity. CAIX is a transmembrane protein that is overexpressed in hypoxic conditions, such as in cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, allowing them to survive and proliferate in hypoxic environments. Inhibition of CAIX activity by N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide disrupts the pH balance in cancer cells, leading to decreased cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has also been shown to decrease the production of reactive oxygen species (ROS) in cells, indicating its anti-oxidant properties. In addition, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to decrease the expression of hypoxia-inducible factor-1α (HIF-1α), which is a transcription factor that is overexpressed in hypoxic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has several advantages for lab experiments. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide is a well-established compound that can be easily synthesized with high purity. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has also been extensively studied, and its mechanism of action is well-understood. However, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide also has some limitations for lab experiments. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has low solubility in water, which can make it difficult to use in certain experiments. In addition, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has not been extensively studied in vivo, and its efficacy in animal models is not well-established.
Orientations Futures
There are several future directions for the use of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide in scientific research. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has shown promising results in vitro, and future studies should focus on its efficacy in vivo. In addition, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases, such as inflammatory bowel disease and rheumatoid arthritis. Future studies should also focus on the development of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide analogs with improved solubility and efficacy. Overall, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide is a promising compound that has the potential to be used in the treatment of various diseases.
Conclusion
In conclusion, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide, or N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide, is a chemical compound that has been extensively used in scientific research. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has shown promising results in various studies due to its unique chemical structure and mechanism of action. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to inhibit the activity of CAIX, which is overexpressed in various cancers, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide also has anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. Future studies should focus on the efficacy of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide in vivo and the development of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide analogs with improved solubility and efficacy.
Méthodes De Synthèse
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide can be synthesized by reacting 3-aminopyridine with 4-bromobenzyl chloride, followed by reaction with 4-pyridin-3-ylbenzaldehyde to form the intermediate compound. The intermediate is then reacted with sulfonamide to form N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide. The synthesis method of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been well-established, and the compound can be easily obtained with high purity.
Applications De Recherche Scientifique
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been extensively used in scientific research due to its unique chemical properties. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. Inhibition of CAIX activity has been shown to decrease cancer cell proliferation and increase sensitivity to chemotherapy. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-14(21-24(22,23)18-5-3-11-20-13-18)15-6-8-16(9-7-15)17-4-2-10-19-12-17/h2-14,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRODVYQGCFSEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)



![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

